rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis
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Overview
Description
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis is a chiral diamine compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-1,2-dione in the presence of a chiral catalyst to obtain the desired stereoisomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure cis isomer.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis involves its interaction with specific molecular targets and pathways. As a chiral diamine, it can form complexes with metal ions, which can then participate in catalytic cycles. The stereochemistry of the compound plays a crucial role in determining its reactivity and selectivity in these processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
- (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene
Uniqueness
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride, cis is unique due to its specific stereochemistry and the presence of both amine groups in a cis configuration. This unique arrangement allows for specific interactions with metal ions and other molecules, making it valuable in asymmetric synthesis and catalysis.
Properties
CAS No. |
89146-31-6 |
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Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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